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Abstract

This application note details the use of Nuclear Magnetic Resonance (NMR) spectroscopy for
the structural characterization of diethylene glycol adipate (DEGA) polyester. High-resolution
1H and 13C NMR spectroscopy are powerful, non-destructive techniques for elucidating the
chemical structure, confirming the identity, and assessing the purity of polymeric materials. This
document provides a comprehensive protocol for sample preparation and data acquisition,
along with an analysis of the expected NMR spectra, including chemical shift assignments. This
methodology is crucial for researchers, scientists, and professionals involved in polymer
synthesis, quality control, and drug development where polyesters like DEGA are utilized as
plasticizers or components of formulations.

Introduction

Diethylene glycol adipate (DEGA) is an aliphatic polyester synthesized from the
polycondensation of diethylene glycol and adipic acid.[1][2][3] It finds applications as a
plasticizer, in the production of binders for various composites, and in the development of
biodegradable materials.[1][2][3] The physical and chemical properties of DEGA polyester are
highly dependent on its molecular structure, including the successful incorporation of monomer
units and the nature of the end-groups.
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NMR spectroscopy provides detailed information about the molecular structure of polymers. *H

NMR is used to identify and quantify the different types of protons in the polymer chain, while

13C NMR provides information about the carbon backbone. Two-dimensional NMR techniques,

such as COSY and HSQC, can be employed for more complex structural assignments. This

application note serves as a practical guide for the characterization of DEGA polyester using
NMR.

Experimental Protocols
Materials and Equipment

Diethylene glycol adipate (DEGA) sample

Deuterated chloroform (CDCls) with 0.03% (v/v) tetramethylsilane (TMS)
NMR tubes (5 mm)

Volumetric flasks and pipettes

Vortex mixer

NMR spectrometer (e.g., 300 MHz or higher)

Sample Preparation

Accurately weigh 10-20 mg of the DEGA polyester sample.

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCIs) in a clean,
dry vial.[4]

Ensure complete dissolution by gentle agitation or using a vortex mixer.
Transfer the solution into a 5 mm NMR tube.

Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present
in the solvent, to reference the chemical shifts to O ppm.

NMR Data Acquisition
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 Insert the NMR tube into the spectrometer.

e Tune and shim the probe to optimize the magnetic field homogeneity.

e Acquire a tH NMR spectrum. Typical parameters for a 300 MHz spectrometer are:

[¢]

Pulse program: zg30

[e]

Number of scans: 16-64

o

Relaxation delay: 1-5 s

[¢]

Acquisition time: ~3-4 s

[¢]

Spectral width: -2 to 12 ppm

e Acquire a 3C NMR spectrum. Typical parameters are:

o

Pulse program: zgpg30 (proton-decoupled)

[¢]

Number of scans: 1024 or more (due to the low natural abundance of 13C)

[¢]

Relaxation delay: 2 s

[e]

Spectral width: 0 to 200 ppm

e Process the acquired data (Fourier transformation, phase correction, and baseline
correction).

 Integrate the peaks in the 'H NMR spectrum to determine the relative ratios of different
protons.

o Reference the spectra using the TMS signal at 0 ppm.

Results and Discussion

The expected *H and 3C NMR spectra of diethylene glycol adipate are characterized by
specific chemical shifts corresponding to the protons and carbons in the repeating unit of the
polyester.
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'H NMR Spectrum

The *H NMR spectrum of DEGA in CDCIs will exhibit distinct signals for the protons of the
diethylene glycol and adipic acid moieties. The integration of these signals should correspond
to the number of protons in each environment.

» Diethylene Glycol Protons: The two methylene groups of the diethylene glycol unit adjacent
to the ester oxygen are expected to have slightly different chemical shifts. The protons on the
carbons directly bonded to the ester oxygen (-O-CH2-CH2-O-CO-) will appear at a higher
chemical shift (around 4.2 ppm) compared to the protons on the carbons of the ether linkage
(-CO-0O-CH2-CH2-0-), which are expected around 3.7 ppm.

» Adipic Acid Protons: The adipic acid moiety has two sets of chemically non-equivalent
methylene protons. The protons alpha to the carbonyl group (-CO-CHz2-CH2-) will be
deshielded and appear around 2.3 ppm. The protons beta to the carbonyl group (-CO-CH.-
CH2-) will appear at a lower chemical shift, around 1.6 ppm.

3C NMR Spectrum

The proton-decoupled **C NMR spectrum provides complementary information for structural
confirmation.

e Carbonyl Carbon: The carbonyl carbon of the ester group is expected to have a chemical
shift in the range of 172-174 ppm.

e Diethylene Glycol Carbons: The carbons of the diethylene glycol unit will show two distinct
signals. The carbon adjacent to the ester oxygen (-O-CH2-CH2-O-CO-) will be around 63-64
ppm, while the carbon of the ether linkage (-CO-0O-CH2-CH2-O-) will be around 68-69 ppm.

» Adipic Acid Carbons: The carbons of the adipic acid unit will also show two signals. The
carbon alpha to the carbonyl group (-CO-CH2-CHz-) is expected around 33-34 ppm, and the
beta carbon (-CO-CH2-CHz-) around 24-25 ppm.

Data Presentation

Table 1: Summary of Expected *H and 3C NMR Chemical Shifts for Diethylene Glycol
Adipate (DEGA) in CDCls.
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Assignment Structure Fragment 1H Chemical Shift 13C Chemical Shift
(Ppm) (ppm)

a -O-CH2-CH2-0-CO- ~4.2 ~ 63-64

b -CO-0O-CH2-CH>-0- ~3.7 ~ 68-69

c -CO-CH2-CHa- ~2.3 ~33-34

d -CO-CH2-CHa- ~1.6 ~ 24-25

e -CO-O- ~172-174

Visualizations

Caption: Chemical structure of the diethylene glycol adipate repeating unit with proton

assignments.
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4 )

Sample Preparation

Weigh DEGA Sample (10-20 mg)

;

Dissolve in CDCls (~0.6 mL)

;

Transfer to NMR Tube

Data Acguisition

Insert into NMR Spectrometer

;

Tune and Shim

;

Acquire 'H NMR Spectrum

,

Acquire ¥C NMR Spectrum

4 )

Data Process|ng & Analysis

Fourier Transform, Phase & Baseline Correction

;

Reference to TMS (0 ppm)

;

Integrate 'H Signals

:

Assign Signals & Characterize Structure
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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